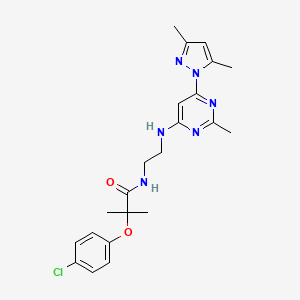
3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, it has been found to inhibit the activity of a protein called NF-κB, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide has several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in animal models, which suggests that it may have anti-inflammatory effects. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide in lab experiments is that it has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. This suggests that it may have potential applications in the treatment of these diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.
Zukünftige Richtungen
There are several future directions that could be explored in the research of 3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide. One direction could be to investigate its potential applications in the treatment of other diseases, such as viral infections. Another direction could be to further explore its mechanism of action in order to better understand its effects on disease processes. Additionally, future research could focus on optimizing the synthesis method of this compound in order to increase its yield and purity.
Synthesemethoden
The synthesis of 3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide involves the reaction of 3,4-difluorobenzoyl chloride with 1-((1R,3S,5R,7R)-2-methoxyadamantan-2-yl)methylamine in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been reported in several studies and has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide has been found to have potential applications in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been shown to have antiviral activity against several viruses, including influenza A and B viruses.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2NO2/c1-24-19(14-5-11-4-12(7-14)8-15(19)6-11)10-22-18(23)13-2-3-16(20)17(21)9-13/h2-3,9,11-12,14-15H,4-8,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJKYWUGHRZHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(Oxan-4-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2883258.png)
![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)


![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2883267.png)


